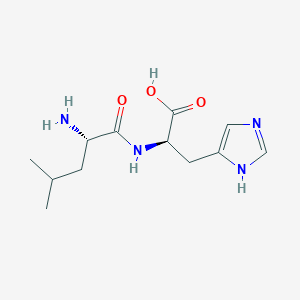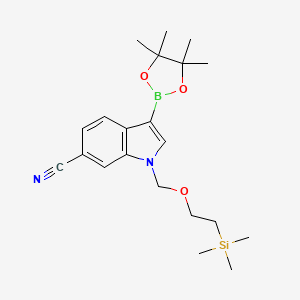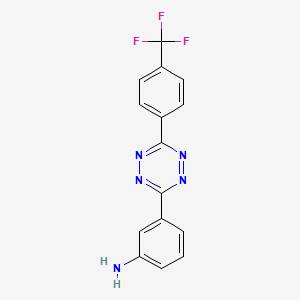
2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl- is a heterocyclic compound that contains a pyrazinone ring substituted with a chlorine atom, a hydrazinyl group, and a methyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl- typically involves the following steps:
Formation of the Pyrazinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Hydrazinyl Substitution: The hydrazinyl group can be introduced through the reaction of the chlorinated pyrazinone with hydrazine or its derivatives.
Methylation: The methyl group can be added using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo-pyrazinones, while substitution could produce a variety of functionalized pyrazinones.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds like 2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl- can be used as ligands in coordination chemistry and catalysis.
Materials Science:
Biology and Medicine
Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of the hydrazinyl group.
Anticancer Agents: Research into its potential as an anticancer agent, possibly through inhibition of specific enzymes or pathways.
Industry
Dyes and Pigments: Use in the synthesis of dyes and pigments due to the presence of the pyrazinone ring.
Pharmaceutical Intermediates: As intermediates in the synthesis of more complex pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl- would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As an anticancer agent, it could interfere with cell division or induce apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-: Lacks the methyl group.
2(1H)-Pyrazinone, 5-chloro-1-methyl-: Lacks the hydrazinyl group.
2(1H)-Pyrazinone, 3-hydrazinyl-1-methyl-: Lacks the chlorine atom.
Uniqueness
The presence of both the chlorine atom and the hydrazinyl group in 2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl- may confer unique biological activities or chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C5H7ClN4O |
|---|---|
Poids moléculaire |
174.59 g/mol |
Nom IUPAC |
5-chloro-3-hydrazinyl-1-methylpyrazin-2-one |
InChI |
InChI=1S/C5H7ClN4O/c1-10-2-3(6)8-4(9-7)5(10)11/h2H,7H2,1H3,(H,8,9) |
Clé InChI |
DUYLQWAXKYBIAN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C(C1=O)NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12949284.png)


![6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12949315.png)

![tert-Butyl 6-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B12949321.png)

![3-Methyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12949323.png)





![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B12949341.png)
